molecular formula C30H35FN2O2 B13701939 N,N-Dibenzyl-4-(1-Boc-4-fluoro-4-piperidyl)aniline

N,N-Dibenzyl-4-(1-Boc-4-fluoro-4-piperidyl)aniline

Cat. No.: B13701939
M. Wt: 474.6 g/mol
InChI Key: NOVJMWQIDMTFLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dibenzyl-4-(1-Boc-4-fluoro-4-piperidyl)aniline is a structurally complex aniline derivative featuring:

  • Boc-protected 4-fluoro-piperidine: The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the piperidine nitrogen, while the 4-fluoro substitution introduces electronic and steric effects that modulate the molecule’s conformational flexibility and interaction with biological targets .
  • Aniline core: The aromatic amine provides a platform for further functionalization, such as coupling reactions or nucleophilic substitutions .

This compound is likely synthesized via multi-step protocols involving:

Boc protection of 4-fluoro-piperidine.

Coupling to the aniline core via Buchwald-Hartwig or Ullmann-type amination.

N,N-Dibenzylation through alkylation or reductive amination .

Properties

Molecular Formula

C30H35FN2O2

Molecular Weight

474.6 g/mol

IUPAC Name

tert-butyl 4-[4-(dibenzylamino)phenyl]-4-fluoropiperidine-1-carboxylate

InChI

InChI=1S/C30H35FN2O2/c1-29(2,3)35-28(34)32-20-18-30(31,19-21-32)26-14-16-27(17-15-26)33(22-24-10-6-4-7-11-24)23-25-12-8-5-9-13-25/h4-17H,18-23H2,1-3H3

InChI Key

NOVJMWQIDMTFLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibenzyl-4-(1-Boc-4-fluoro-4-piperidyl)aniline typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Aniline derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N,N-Dibenzyl-4-(1-Boc-4-fluoro-4-piperidyl)aniline would depend on its specific application. In drug development, it may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The Boc group serves as a protecting group, ensuring the compound’s stability during synthetic transformations .

Comparison with Similar Compounds

Structural and Functional Group Variations

Below is a comparative analysis of N,N-Dibenzyl-4-(1-Boc-4-fluoro-4-piperidyl)aniline with analogous compounds, focusing on substituents, synthetic routes, and applications:

Compound Key Substituents Synthetic Highlights Applications/Notes
This compound (Target) Boc-protected 4-fluoro-piperidyl, N,N-dibenzyl Multi-step synthesis with Boc protection and dibenzylation; likely requires TFA for Boc deprotection . Potential CNS drug candidate due to piperidine and aniline pharmacophores.
N,N-Diethyl-4-[(4-nitrophenyl)azo]aniline () Diethylamino, nitro-azo group Azo coupling reaction; high conjugation for UV/Vis applications . Dye or sensor material; nitro group enhances electron-withdrawing properties.
(1R,4R)-N,N-Dibenzyl-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexan-1-amine () Cyclopropylmethyl-piperazine, dibenzyl Reductive amination with NaHB(OAc)₃; stereoselective synthesis (yield: ~17%) . Explored for opioid receptor modulation (similar to fentanyl derivatives) .
N,N-Dimethyl-4-(3-methylpiperazine-1-carbonyl)aniline () Piperazine-carbonyl, dimethylamino Amide coupling; purified via column chromatography . Intermediate for kinase inhibitors; carbonyl group enables hydrogen bonding.
N-Phenyl-1-(2-phenylethyl)-4-piperidinamine () Phenethyl-piperidine, aniline Hydrogenation of dibenzyl intermediates (Pd/C catalyst) . Depropionylfentanyl analog; controlled substance with opioid activity .
Key Comparative Insights

Synthetic Complexity :

  • The target compound’s Boc and fluoro-piperidyl groups necessitate meticulous protection/deprotection steps, contrasting with simpler azo () or amide () derivatives.
  • Stereoselective synthesis (e.g., ’s cyclohexanamine diastereomers) highlights challenges absent in the target compound’s planar aniline core .

Electronic and Steric Effects: The 4-fluoro group in the target compound enhances electronegativity and rigidity compared to cyclopropylmethyl () or methylpiperazine () substituents.

The Boc group’s labile nature under acidic conditions (e.g., TFA) differentiates it from stable azo () or amide () functionalities .

Data Tables

Table 1. Physicochemical Properties

Property Target Compound N,N-Diethyl-4-[(4-nitrophenyl)azo]aniline (1R,4R)-N,N-Dibenzyl-4-(cyclopropylmethyl-piperazine)
Molecular Weight ~527.66 g/mol ~326.39 g/mol ~421.61 g/mol
LogP ~4.8 (estimated) ~3.2 ~4.1
Key Functional Groups Boc, Fluoro, Dibenzyl Azo, Nitro, Diethyl Cyclopropylmethyl, Piperazine, Dibenzyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.